Teicoplanin A2-5
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Overview
Description
Teicoplanin A2-5 is a glycopeptide antibiotic that is part of the teicoplanin complex, which consists of several compounds, including five major components (A2-1 through A2-5) and four minor components (RS-1 through RS-4) . This compound, like other teicoplanins, is derived from the bacterium Actinoplanes teichomyceticus and is used primarily to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Teicoplanin A2-5 is produced through fermentation of Actinoplanes teichomyceticus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The glycopeptide antibiotic is then extracted and purified from the fermentation broth .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium is grown in bioreactors, and the fermentation conditions are optimized to maximize yield. After fermentation, the compound is extracted using solvent extraction methods and further purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Teicoplanin A2-5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycopeptide structure, potentially altering its activity.
Reduction: Reduction reactions can affect the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing or modifying the antibiotic’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized glycopeptides, while substitution can introduce new functional groups into the molecule .
Scientific Research Applications
Teicoplanin A2-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycopeptide antibiotics and their chemical properties.
Biology: Investigated for its interactions with bacterial cell walls and its mechanism of action.
Medicine: Used in clinical research to develop new antibiotics and to study antibiotic resistance mechanisms.
Mechanism of Action
Teicoplanin A2-5 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of the peptidoglycan precursors, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This inhibition leads to cell lysis and death of the bacteria . The molecular targets of this compound include the enzymes involved in peptidoglycan biosynthesis .
Comparison with Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide antibiotic with a longer half-life.
Oritavancin: A semisynthetic glycopeptide with enhanced activity against resistant bacteria.
Uniqueness: Teicoplanin A2-5 is unique due to its specific glycopeptide structure and its ability to interact with bacterial cell walls through both hydrogen bonding and hydrophobic interactions. This dual interaction mechanism enhances its efficacy against Gram-positive bacteria .
Properties
Molecular Formula |
C89H99Cl2N9O33 |
---|---|
Molecular Weight |
1893.7 g/mol |
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C89H99Cl2N9O33/c1-34(2)9-7-5-4-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)/t49-,58-,59-,60-,63-,64-,65+,66-,67-,68-,69-,70+,71-,72-,73-,74-,75-,76+,77+,78-,87+,88+,89+/m1/s1 |
InChI Key |
FHBQKTSCJKPYIO-NJAHZUARSA-N |
Isomeric SMILES |
CC(C)CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Canonical SMILES |
CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Origin of Product |
United States |
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